molecular formula C18H39NO9 B3105438 Amino-PEG9-alcohol CAS No. 15332-95-3

Amino-PEG9-alcohol

Cat. No.: B3105438
CAS No.: 15332-95-3
M. Wt: 413.5 g/mol
InChI Key: DCAJVIFECZEOHP-UHFFFAOYSA-N
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Description

Amino-PEG9-alcohol is a polyethylene glycol (PEG) derivative that contains both amine and hydroxyl functional groups. This compound is known for its hydrophilic properties, which enhance the water solubility of molecules it is attached to. The presence of amine and hydroxyl groups makes it a versatile linker in various chemical and biological applications .

Mechanism of Action

Target of Action

Amino-PEG9-alcohol is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

The mode of action of this compound involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This compound, being a PEG-based linker, connects these two ligands, enabling the PROTAC to bring the E3 ubiquitin ligase into close proximity with the target protein. This leads to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system. This system is responsible for protein degradation within cells. By facilitating the degradation of specific target proteins, this compound (via PROTACs) can influence various biochemical pathways depending on the function of the target protein .

Pharmacokinetics

As a peg-based compound, it is known to increase the water solubility of compounds in aqueous media This property can potentially enhance the bioavailability of the PROTACs

Result of Action

The primary result of the action of this compound is the selective degradation of target proteins. By acting as a linker in PROTACs, it enables the selective ubiquitination and degradation of target proteins . This can lead to various molecular and cellular effects depending on the role of the degraded protein.

Action Environment

The action of this compound is influenced by various environmental factors. As a PEG-based compound, its hydrophilic nature allows it to increase the solubility of compounds in aqueous media This suggests that the presence of water and the pH of the environment could potentially influence its action Additionally, the stability and efficacy of this compound could be affected by factors such as temperature and the presence of other chemical entities

Biochemical Analysis

Biochemical Properties

The amine group in Amino-PEG9-alcohol is reactive with carboxylic acids, activated NHS esters, and carbonyls . This reactivity allows this compound to interact with various enzymes, proteins, and other biomolecules, facilitating biochemical reactions. The nature of these interactions is primarily chemical, involving the formation of covalent bonds .

Cellular Effects

The exact cellular effects of this compound are not well-documented in the literature. Given its chemical properties, it can be inferred that this compound may influence cell function by interacting with various biomolecules within the cell. Its hydrophilic PEG spacer could potentially enhance the solubility of other compounds in aqueous media, thereby influencing cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its amine group reacting with carboxylic acids, activated NHS esters, and carbonyls . This allows this compound to form covalent bonds with these molecules, potentially leading to changes in their function or activity. This could result in alterations in gene expression, enzyme activation or inhibition, and other molecular-level effects .

Metabolic Pathways

Given its reactivity with carboxylic acids, activated NHS esters, and carbonyls, it can be inferred that this compound may interact with enzymes or cofactors involved in these biochemical reactions .

Transport and Distribution

Its hydrophilic PEG spacer may enhance the solubility of other compounds in aqueous media, potentially influencing their transport and distribution .

Preparation Methods

Synthetic Routes and Reaction Conditions

Amino-PEG9-alcohol can be synthesized through the polymerization of ethylene oxide using a dibenzyl-protected amine functional initiator. This process results in high purity amino-PEG-alcohol. Subsequent chain-end modification can yield various derivatives, such as N-hydroxy succinimidyl-PEG-azide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale polymerization processes under controlled conditions to ensure high purity and consistency. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and quality .

Chemical Reactions Analysis

Types of Reactions

Amino-PEG9-alcohol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Amino-PEG9-alcohol is widely used in scientific research due to its versatility and functional properties. Some of its applications include:

Comparison with Similar Compounds

Amino-PEG9-alcohol can be compared with other PEG derivatives that contain different functional groups. Some similar compounds include:

Uniqueness

This compound is unique due to its combination of amine and hydroxyl groups, which provides versatility in chemical reactions and applications. Its hydrophilic PEG spacer also enhances the solubility and stability of conjugated molecules, making it a valuable compound in various fields .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H39NO9/c19-1-3-21-5-7-23-9-11-25-13-15-27-17-18-28-16-14-26-12-10-24-8-6-22-4-2-20/h20H,1-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCAJVIFECZEOHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H39NO9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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